2-Chlorocinnamic acid

Description

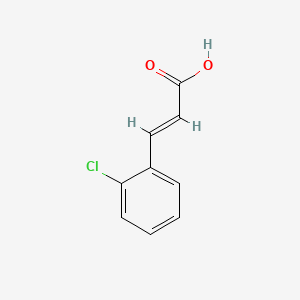

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRRTHHNKJBVBO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301035497 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-58-2, 3752-25-8, 4513-41-1 | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-o-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003752258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenyl)propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301035497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-chlorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocinnamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT5X82W7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chlorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chlorocinnamic acid, a versatile organic compound with applications in organic synthesis and as a bioactive molecule. This document covers its chemical and physical properties, synthesis methodologies, analytical procedures, biological activity, and safety information, presented in a format tailored for scientific and research applications.

Chemical Identifiers and Structure

| Identifier | Value |

| CAS Number | 3752-25-8[1] |

| IUPAC Name | (2E)-3-(2-chlorophenyl)prop-2-enoic acid[1] |

| Molecular Formula | C₉H₇ClO₂[1][2] |

| SMILES | C1=CC=C(C(=C1)Cl)/C=C/C(=O)O |

| InChI Key | KJRRTHHNKJBVBO-AATRIKPKSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 182.61 g/mol | [3] |

| Appearance | White to light yellow crystalline solid/powder | [2][4] |

| Melting Point | 208-210 °C | [4] |

| Boiling Point | 260.71°C (estimated) | [4] |

| pKa | 4.23 (at 25 °C) | [4] |

Solubility Data

This compound is sparingly soluble in water but shows good solubility in various organic solvents.[2][4]

| Solvent | Solubility |

| Water | Sparingly soluble/Insoluble[2][4] |

| Ethanol | Soluble[2][4] |

| Acetone | Soluble[2][4] |

| Chloroform (B151607) | Soluble[4] |

| Dichloromethane | Soluble[4] |

| Ethyl Acetate (B1210297) | Soluble[4] |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[4] |

Synthesis and Reactivity

This compound is primarily synthesized through condensation reactions. The most common methods are the Perkin reaction and the Meerwein reaction. It is a versatile intermediate in organic synthesis, capable of undergoing reactions such as esterification and reduction.[2]

Perkin Reaction Synthesis

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[5][6][7] For the synthesis of this compound, 2-chlorobenzaldehyde (B119727) is reacted with acetic anhydride and sodium acetate.

Meerwein Reaction Synthesis

An alternative route is the Meerwein reaction, which involves the diazotization of an aniline (B41778) followed by a copper-catalyzed reaction with an activated alkene.[8] For this compound, this involves the diazotization of o-chloroaniline and its subsequent reaction with acrylic acid.[8]

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[2] It is also investigated for its own biological activities. A notable application is its role as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis. This property makes it a compound of interest in the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Biological Activity: Tyrosinase Inhibition

This compound has been shown to inhibit mushroom tyrosinase. The inhibition is characterized as a reversible and uncompetitive mechanism. The IC50 value for its diphenolase activity has been determined to be 0.765 mM.

Experimental Protocols

Synthesis via Perkin Reaction (Representative Protocol)

This protocol is adapted from the general procedure for the Perkin reaction to synthesize cinnamic acids.[5][6]

Materials:

-

2-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Saturated sodium bicarbonate solution

-

Concentrated hydrochloric acid

-

Ethanol

-

Distilled water

Procedure:

-

Combine 2-chlorobenzaldehyde (1 equivalent), acetic anhydride (1.5-2.5 equivalents), and anhydrous sodium acetate (1-1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at 160-180°C for 3-5 hours.

-

Allow the reaction mixture to cool slightly and pour it into a beaker containing water.

-

Add a saturated solution of sodium bicarbonate until the solution is basic to neutralize the excess acetic anhydride and convert the product to its sodium salt.

-

Remove any unreacted 2-chlorobenzaldehyde by steam distillation.

-

Cool the remaining solution and filter to remove any resinous byproducts.

-

Acidify the filtrate with concentrated hydrochloric acid with stirring until precipitation of the product is complete.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

Analytical Methods

Instrumentation and Conditions (Representative):

-

Column: C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile and water (with 0.1% trifluoroacetic acid or phosphoric acid), gradient or isocratic elution.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 270 nm)

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase). Prepare working standards and samples by diluting the stock solution to the desired concentration range.

-

Analysis: Equilibrate the HPLC system with the mobile phase. Inject the samples and standards.

-

Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area compared to the standards.

Instrumentation and Sample Preparation (Representative):

-

Spectrometer: 300 MHz or higher

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. For this compound in DMSO-d₆, characteristic signals are observed for the vinylic and aromatic protons.

-

¹³C NMR: Acquire the carbon spectrum. Characteristic signals will be present for the carboxylic acid carbon, vinylic carbons, and aromatic carbons.

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10] The toxicological properties have not been fully investigated.[9] For the related compound, p-Chlorocinnamic acid, an oral LD50 of 1.622 mg/kg has been reported in mice.[5]

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318/H319: Causes serious eye damage/irritation[1]

-

H335: May cause respiratory irritation[10]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[9]

References

- 1. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 3752-25-8 [chemicalbook.com]

- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. 3752-25-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

2-Chlorocinnamic acid chemical structure and IUPAC name

This guide provides a comprehensive overview of 2-Chlorocinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. It details the chemical structure, nomenclature, physicochemical properties, and a method for its synthesis.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a benzene (B151609) ring substituted with both a chlorine atom and a propenoic acid group.[1] The IUPAC name for the more common trans-isomer is (E)-3-(2-chlorophenyl)prop-2-enoic acid .[2] The cis-isomer is referred to as (Z)-2-Chlorocinnamic acid.[3][4]

Below is a visualization of the chemical structure of (E)-2-Chlorocinnamic acid.

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline solid.[5][6] It is sparingly soluble in water but demonstrates good solubility in various organic solvents such as ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[5][6]

| Property | Value | Source |

| Molecular Formula | C₉H₇ClO₂ | [2][3][6][7] |

| Molecular Weight | 182.60 g/mol | [2][3] |

| Melting Point | 208-210 °C | [5] |

| Appearance | White to light yellow crystal powder | [5][6] |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, acetone | [5][6] |

| CAS Number | 3752-25-8 | [2][7] |

Experimental Protocols

Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids

A general method for the synthesis of cinnamic acids, including chlorinated derivatives, involves the reaction of an aromatic aldehyde with an aliphatic carboxylic acid in the presence of boron tribromide.[8]

Materials:

-

Aromatic aldehyde (e.g., 2-chlorobenzaldehyde)

-

Aliphatic carboxylic acid (e.g., anhydrous acetic acid)[8]

-

Boron tribromide[8]

-

Anhydrous benzene[8]

-

4-dimethylaminopyridine (4-DMAP)

-

Pyridine (Py)

-

N-methyl-2-pyrolidinone (NMP)

-

20% HCl solution[8]

-

Ice[8]

-

100 mL three-necked Claisen flask[8]

-

Mechanical stirrer[8]

-

Thermometer[8]

-

Water-cooled reflux condenser[8]

Procedure:

-

Place the anhydrous aliphatic carboxylic acid in the three-necked Claisen flask.[8]

-

Slowly add a solution of boron tribromide in anhydrous benzene to the flask over 30-40 minutes while stirring and cooling with ice.[8]

-

Stir the resulting solution for one hour at room temperature, followed by 5-6 hours at 55-65°C, allowing for the emission of hydrogen bromide.[8]

-

Once gas emission ceases, a solution of triacetyl borate (B1201080) in acetic acid and benzene is formed.[8]

-

The aromatic aldehyde, 4-DMAP, Py, and NMP are then added, and the mixture is refluxed at 180-190°C for 8-12 hours.[8]

-

After the reaction, the filtrate is treated with a 20% HCl solution to adjust the pH to 1-2, which causes the cinnamic acid product to precipitate.[8]

-

The mixture is stirred under ice cooling for 2-3 hours.[8]

-

The product is then filtered, washed with cool water, and dried.[8]

This protocol provides a general framework. For the specific synthesis of this compound, 2-chlorobenzaldehyde (B119727) would be used as the starting aromatic aldehyde. Another documented synthesis method involves the reaction of o-phthalaldehyde (B127526) with malonic acid.[5]

Applications and Research Interest

This compound and its derivatives are utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[6][9] Research has shown that it can act as an inhibitor of certain enzymes and has been studied for its effects on biological systems.[5][6] Its chemical structure, featuring a chlorine atom, influences its reactivity and potential interactions within biological pathways, making it a subject of interest in medicinal chemistry.[6]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. 2-Chloro-cis-cinnamic acid | C9H7ClO2 | CID 1550376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3752-25-8 [chemicalbook.com]

- 6. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. menjiechem.com [menjiechem.com]

A Technical Guide to the Natural Occurrence of Halogenated Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated natural products represent a diverse and fascinating class of secondary metabolites with significant potential for drug discovery and development. Among these, halogenated cinnamic acids and their derivatives are emerging as compounds of interest due to their biosynthetic uniqueness and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of halogenated cinnamic acids, focusing on their sources, biosynthesis, and the methodologies for their study. While the field is still developing, this document consolidates available data to support further research and exploration.

Halogenation, the incorporation of a halogen atom (fluorine, chlorine, bromine, or iodine) into a molecule, is a common modification of secondary metabolites in marine organisms, which is attributed to the high concentration of halides in seawater.[1] This process can significantly alter the bioactivity of a compound.[1] Cinnamic acids, which are ubiquitous in plants as key intermediates in the phenylpropanoid pathway, can undergo halogenation to form a variety of derivatives.[2]

Natural Sources and Quantitative Data

The investigation into the natural occurrence of halogenated cinnamic acids is an ongoing endeavor. While a wide array of halogenated compounds have been isolated from marine environments, specific data on halogenated cinnamic acids remain relatively sparse. However, studies on certain marine organisms have provided valuable insights.

One of the notable sources of compounds related to cinnamic acid is the seagrass Zostera marina. While direct evidence for 4-chlorocinnamic acid in this species from the conducted searches is not available, detailed analyses of its phenolic constituents have been performed. These studies have quantified other cinnamic acid derivatives, such as zosteric acid (a sulfated p-coumaric acid derivative) and rosmarinic acid (an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid). The concentrations of these compounds can vary based on environmental factors.[3]

In the red alga Asparagopsis taxiformis, the presence of brominated derivatives of caffeic acid and p-coumaric acid has been reported, highlighting the potential of marine algae as a source of these compounds. However, specific quantitative data for these brominated cinnamic acid derivatives are not yet readily available in the literature.

The following table summarizes the available quantitative data for zosteric acid and rosmarinic acid in Zostera marina, which, while not halogenated in the traditional sense, are structurally related and their analysis provides a framework for studying other cinnamic acid derivatives.

| Compound | Organism | Tissue | Concentration (mg/g Dry Weight) | Reference |

| Zosteric Acid | Zostera marina | Leaves | Traces (< 0.01) | [3] |

| Rosmarinic Acid | Zostera marina | Leaves | 0.24 | [4] |

It is important to note that the concentrations of these secondary metabolites can be influenced by various factors, including geographic location, season, and environmental stressors.[3]

Biosynthesis of Halogenated Cinnamic Acids

The biosynthesis of cinnamic acid and its derivatives originates from the phenylpropanoid pathway, which starts with the amino acid phenylalanine.[2] While the specific enzymatic halogenation of cinnamic acid in many organisms is not yet fully elucidated, the general pathway provides a framework for understanding their formation. A hypothetical biosynthetic pathway could involve the action of a halogenase enzyme on a cinnamic acid precursor.

Below is a diagram illustrating a generalized biosynthetic pathway for cinnamic acid derivatives, with a proposed halogenation step.

In this proposed pathway, Phenylalanine Ammonia-Lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid. Cinnamate 4-hydroxylase (C4H) then converts cinnamic acid to p-coumaric acid, a precursor for many other derivatives. A hypothetical halogenase could act on cinnamic acid or its derivatives to produce halogenated forms.

Experimental Protocols

The study of halogenated cinnamic acids requires robust analytical methodologies for their extraction, identification, and quantification. Below is a detailed protocol that can be adapted for the analysis of these compounds from marine plant and algal samples.

1. Sample Collection and Preparation

-

Collect fresh samples and transport them to the laboratory on ice.

-

Thoroughly clean the samples with seawater to remove any epiphytes and debris.

-

Freeze the samples in liquid nitrogen and then lyophilize (freeze-dry) them to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a grinder.

2. Extraction of Phenolic Compounds

-

Weigh approximately 200 mg of the dried powder into a centrifuge tube.

-

Add 10 mL of 50% aqueous methanol (B129727) (or another suitable solvent mixture) to the tube.

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of the initial mobile phase for HPLC analysis.

3. HPLC-DAD/MS Analysis

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) is recommended for comprehensive analysis.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of Solvent B, and gradually increase it over the course of the run to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

DAD: Monitor at multiple wavelengths, typically between 200 and 400 nm, to detect different phenolic compounds based on their UV-Vis absorption spectra.

-

MS: Operate in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns for structural elucidation.

-

-

Quantification: Prepare calibration curves using authentic standards of the target halogenated cinnamic acids. If standards are unavailable, semi-quantification can be performed using a standard of a structurally similar compound.

The following diagram illustrates the general workflow for the extraction and analysis of halogenated cinnamic acids.

Signaling Pathways and Biological Activities

The biological roles of halogenated cinnamic acids are not yet well understood. However, many marine bioactive compounds are known to be involved in chemical defense mechanisms against predators, competitors, and pathogens.[5] Halogenation can enhance the antimicrobial and cytotoxic activities of natural products.

Some cinnamic acid derivatives have been shown to interfere with quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence.[6] It is plausible that halogenated cinnamic acids could also modulate such signaling pathways. Further research is needed to explore the specific molecular targets and mechanisms of action of these compounds. The study of marine bioactive compounds and their impact on signaling pathways such as PI3K/AKT, ROS, and p53 in the context of cancer research is an active area of investigation.

Conclusion and Future Directions

The natural occurrence of halogenated cinnamic acids presents an exciting frontier in natural product chemistry and drug discovery. While current knowledge is limited, the available data suggest that marine organisms, particularly algae and seagrasses, are promising sources for these compounds. The development and application of advanced analytical techniques are crucial for their discovery and quantification. Future research should focus on:

-

Screening a wider range of marine organisms to identify new sources of halogenated cinnamic acids.

-

Developing targeted analytical methods for the accurate quantification of these compounds.

-

Elucidating the biosynthetic pathways to understand the enzymatic machinery responsible for halogenation.

-

Investigating the biological activities and signaling pathways to uncover their therapeutic potential.

This technical guide provides a foundation for researchers, scientists, and drug development professionals to advance the study of these intriguing natural products. The continued exploration of halogenated cinnamic acids holds the promise of discovering novel molecules with valuable applications in medicine and biotechnology.

References

- 1. Frontiers | Chromatographic Techniques to Separate and Identify Bioactive Compounds in Microalgae [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Variation in Phenolic Chemistry in Zostera marina Seagrass along Environmental Gradients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potential role of Marine Bioactive Compounds in cancer signaling pathways: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chlorocinnamic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorocinnamic acid (CAS No: 3752-25-8), a compound of interest in various fields of chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various public databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for trans-2-Chlorocinnamic acid are summarized below.

Table 1: ¹H NMR Data for trans-2-Chlorocinnamic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.88 | d | 16.2 | Vinylic H |

| 7.54-7.38 | m | - | Aromatic H |

| 7.37-7.28 | m | - | Aromatic H |

| 6.56 | d | 16.2 | Vinylic H |

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for trans-2-Chlorocinnamic acid

| Chemical Shift (δ) ppm |

| 167.39 |

| 142.32 |

| 136.55 |

| 133.80 |

| 130.64 |

| 129.81 |

| 127.82 |

| 126.75 |

| 121.03 |

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3000 | O-H stretch (Carboxylic acid) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1630 | C=C stretch (Alkene) |

| ~1450 | C=C stretch (Aromatic) |

| ~750 | C-Cl stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR).[4][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6] The molecular weight of this compound is 182.60 g/mol .[4][7][8][9]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 182 | [M]⁺ (Molecular ion) |

| 184 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 165 | [M-OH]⁺ |

| 139 | [M-COOH]⁺ |

| 103 | [C₇H₄Cl]⁺ |

Ionization method: Electron Ionization (EI)[8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

NMR Spectroscopy

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common.

-

Processing: The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[2]

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal.

-

Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[10]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. rsc.org [rsc.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Experimental Design [web.mit.edu]

- 4. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

A Comprehensive Technical Overview of 2-Chlorocinnamic Acid

This guide provides an in-depth analysis of the physicochemical properties of 2-Chlorocinnamic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is an organic compound that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure is characterized by a chlorine substituent on the phenyl ring of cinnamic acid.

| Property | Value | Source |

| Molecular Formula | C9H7ClO2 | [1][2][3][4][5][6] |

| Molecular Weight | 182.60 g/mol | [2][7] |

| Alternate Molecular Weight | 182.604 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1][8] |

| CAS Number | 3752-25-8 | [2][3][4] |

| IUPAC Name | (E)-3-(2-chlorophenyl)prop-2-enoic acid | [2] |

| Melting Point | 208-210 °C | [8] |

| Solubility | Insoluble in water; Soluble in ethanol, ethyl acetate, chloroform, dichloromethane, DMSO, and acetone.[8] |

Synthesis and Reactivity

A common method for the synthesis of this compound involves the reaction of o-phthalaldehyde (B127526) with malonic acid.[8] This compound can undergo various chemical reactions, such as esterification and reduction, highlighting its utility as a versatile intermediate in synthetic chemistry.[1]

Biological Significance

This compound has been identified as a cinnamic acid derivative that can inhibit the hydroxylation of phenylpropanoids.[8] It has also been shown to inhibit the activity of certain enzymes by binding to the metal ion in their active site.[1]

Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

References

- 1. CAS 3752-25-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H7ClO2 | CID 700642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [precision.fda.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound (CAS 3752-25-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound | 3752-25-8 [chemicalbook.com]

A Technical Guide to the Biological Activity of Ortho-Substituted Cinnamic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-substituted cinnamic acids are a class of phenolic compounds characterized by a phenyl ring with a three-carbon acrylic acid side chain and a substituent at the ortho-position. This structural motif is found in numerous naturally occurring and synthetic compounds that exhibit a wide range of biological activities. The nature and position of the substituent on the phenyl ring significantly influence the compound's physicochemical properties and its interaction with biological targets. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of key ortho-substituted cinnamic acids, including ortho-coumaric acid, ferulic acid, and sinapic acid. The guide details the experimental protocols used to evaluate these activities, presents quantitative data for comparative analysis, and illustrates the underlying signaling pathways and experimental workflows.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the ortho-substituted cinnamic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Also, prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate or test tubes, mix the test compound dilutions with the DPPH solution. Include a control containing only the solvent and DPPH.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the ortho-substituted cinnamic acid for a short period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. The IC₅₀ value can then be calculated.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no turbidity (for bacteria) or visible growth (for fungi) is considered the MIC.

Step-by-Step Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the ortho-substituted cinnamic acid in the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (medium without the microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no growth is observed.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as cell lysates, to understand the molecular mechanisms of apoptosis.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Step-by-Step Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis of Inflammatory Markers: RT-PCR

Reverse transcription-polymerase chain reaction (RT-PCR) is used to measure the expression levels of specific genes involved in inflammation.

Principle: RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified by PCR using gene-specific primers. The amount of amplified product reflects the initial amount of mRNA.

Step-by-Step Protocol:

-

RNA Extraction: Isolate total RNA from treated and untreated cells.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: Perform PCR using the cDNA as a template and primers specific for the inflammatory genes of interest (e.g., iNOS, COX-2, TNF-α, IL-6).

-

Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel to visualize the amplified DNA fragments.

-

Data Analysis: For quantitative real-time PCR (qPCR), the amount of amplified product is measured in real-time using fluorescent dyes or probes. Gene expression levels are typically normalized to a housekeeping gene.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of various ortho-substituted cinnamic acids.

Table 1: Anticancer Activity of Ortho-Substituted Cinnamic Acids

| Compound | Cell Line | Assay | Result (IC₅₀/EC₅₀) | Citation(s) |

| o-Coumaric Acid | MCF-7 (Breast) | MTT | 5.25 mM (72h) | [1] |

| o-Coumaric Acid | Breast Cancer Stem Cells | WST-1 | 5.13 mM (72h) | [1] |

| o-Coumaric Acid | MCF-7 (Breast) | - | EC₅₀ of 4.95 mM | [2] |

| Ferulic Acid | 143B (Osteosarcoma) | MTT | 59.88 µM (48h) | [3] |

| Ferulic Acid | MG63 (Osteosarcoma) | MTT | 66.47 µM (48h) | [3] |

| Ferulic Acid | HCT 15 (Colorectal) | - | 154 µg/mL | [4] |

| Ferulic Acid | CT-26 (Colon) | - | 800 µM | [4] |

| Ferulic Acid | MIA PaCa-2 (Pancreatic) | - | 500 µM/mL | [4] |

| Ferulic Acid | LNCaP (Prostate) | - | 500 µM | [5] |

| Ferulic Acid | PC-3 (Prostate) | - | 300 µM | [5] |

| Ferulic Acid | HeLa (Cervical) | Cell Viability | 4-20 µM | [5] |

| Ferulic Acid | Caski (Cervical) | Cell Viability | 4-20 µM | [5] |

Table 2: Antioxidant Activity of Ortho-Substituted Cinnamic Acids

| Compound | Assay | Result (IC₅₀ / % Inhibition) | Citation(s) |

| p-Coumaric Acid | DPPH | IC₅₀ of 255.69 µg/mL | [6] |

| p-Coumaric Acid | OH radical scavenging | IC₅₀ of 4.72 µM | [7] |

| Sinapic Acid | DPPH | 82% inhibition at 50 µM | [8] |

| Sinapic Acid | ABTS | 86.5% inhibition at 50 µM | [8] |

Table 3: Anti-inflammatory Activity of Ortho-Substituted Cinnamic Acids

| Compound | Model | Target | Result | Citation(s) |

| Ferulic Acid | TNF-α-treated 3T3-L1 adipocytes | IL-6, IL-1β, MCP-1 | Inhibition of secretion | [9] |

| Ferulic Acid | LPS-induced RAW 264.7 macrophages | NO, PGE₂, TNF-α, IL-1β | Dose-dependent inhibition | [10] |

| Sinapic Acid | Serotonin-induced paw edema | Inflammation | 34.2% max inhibition (30 mg/kg) | [10] |

| Sinapic Acid | Carrageenan-induced paw edema | Inflammation | 44.5% max inhibition (30 mg/kg) | [10] |

Table 4: Antimicrobial Activity of Ortho-Substituted Cinnamic Acids

| Compound | Microorganism | Result (MIC) | Citation(s) |

| o-Coumaric Acid | Staphylococcus aureus | 1.52 - 3.37 mM | [11] |

| o-Coumaric Acid | Bacillus subtilis | 1.52 - 3.37 mM | [11] |

| p-Coumaric Acid | Various bacteria | 10 - 80 µg/mL | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by ortho-substituted cinnamic acids and the general workflows of the experimental protocols.

Conclusion

Ortho-substituted cinnamic acids represent a promising class of bioactive molecules with multifaceted therapeutic potential. The data compiled in this guide demonstrates their significant antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The ortho-substitution on the cinnamic acid scaffold plays a crucial role in modulating these activities. Further research, including lead optimization and in vivo efficacy studies, is warranted to fully elucidate their therapeutic utility and advance their development as novel drug candidates. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to exploring the pharmacological landscape of these versatile compounds.

References

- 1. Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticarcinogenic effect and carcinogenic potential of the dietary phenolic acid: o-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferulic acid inhibits proliferation and promotes apoptosis via blockage of PI3K/Akt pathway in osteosarcoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of antioxidant protection by p-coumaric acid on low-density lipoprotein cholesterol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Anti-inflammatory effects of sinapic acid through the suppression of inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines expressions via nuclear factor-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p-Coumaric acid kills bacteria through dual damage mechanisms [agris.fao.org]

An In-depth Technical Guide on 2-Chlorocinnamic Acid Derivatives and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Possessing a core structure of a phenyl ring attached to an acrylic acid moiety, these compounds offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activities.[1] Among these, 2-chlorocinnamic acid derivatives have emerged as a promising area of research, demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3][4]

The introduction of a chlorine atom at the ortho-position of the phenyl ring significantly influences the electronic and steric properties of the molecule, which in turn can modulate its interaction with biological targets. This guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. It is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives, such as amides and esters, is primarily achieved through well-established organic reactions. The Knoevenagel condensation is a cornerstone method for the formation of the cinnamic acid backbone, while subsequent modifications of the carboxylic acid group allow for the generation of a diverse library of derivatives.

General Synthetic Workflow

The overall process for synthesizing this compound derivatives can be visualized as a multi-step workflow, starting from the commercially available 2-chlorobenzaldehyde (B119727).

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation:

A mixture of 2-chlorobenzaldehyde (10 mmol), malonic acid (12 mmol), pyridine (B92270) (20 mL), and a catalytic amount of piperidine (B6355638) (0.5 mL) is refluxed for 4-6 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid (20 mL). The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol (B145695) to yield this compound.

Synthesis of N-Aryl-2-chlorocinnamamides:

To a solution of this compound (5 mmol) in dry dichloromethane (B109758) (20 mL), thionyl chloride (6 mmol) is added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting acid chloride is dissolved in dry dichloromethane (15 mL) and added dropwise to a solution of the appropriate substituted aniline (B41778) (5 mmol) and triethylamine (B128534) (6 mmol) in dichloromethane (15 mL) at 0°C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent.

Synthesis of Alkyl 2-Chlorocinnamates (Fischer Esterification):

A solution of this compound (10 mmol) in the corresponding alcohol (e.g., methanol, ethanol; 50 mL) containing a catalytic amount of concentrated sulfuric acid (0.5 mL) is refluxed for 8-12 hours. The excess alcohol is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude ester is purified by column chromatography on silica gel.

Potential Uses of this compound Derivatives

Research into this compound derivatives has revealed their potential in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. Their anticancer activity is often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Quantitative Data on Anticancer Activity:

| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Amide | N-methyl-2-chlorocinnamamide | A-549 (Lung) | 11.38 | [2] |

| Amide | N-ethyl-2-chlorocinnamamide | A-549 (Lung) | ~15 | [2] |

| Amide | N-(p-tolyl)-2-chlorocinnamamide | Various | Not specified | |

| Ester | Methyl 2-chlorocinnamate | Various | Not specified | |

| Ester | Ethyl 2-chlorocinnamate | Various | Not specified |

Signaling Pathways in Anticancer Action:

The anticancer effects of cinnamic acid derivatives, including the 2-chloro substituted analogs, are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Apoptosis Induction Pathway:

One of the primary mechanisms by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This programmed cell death is often initiated via the intrinsic (mitochondrial) pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Caption: Apoptosis induction pathway modulated by this compound derivatives.

Cell Cycle Arrest:

In addition to inducing apoptosis, some this compound derivatives have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.

Caption: Mechanism of cell cycle arrest induced by this compound derivatives.

Antimicrobial Activity

This compound and its derivatives have also demonstrated activity against a range of pathogenic microorganisms, including bacteria and fungi. The presence of the chlorine atom is thought to enhance the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes.

Quantitative Data on Antimicrobial Activity:

| Derivative Type | Compound | Microorganism | MIC (µg/mL) | Reference |

| Acid | 4-Chlorocinnamic acid | E. coli | ~130 | [5] |

| Acid | 4-Chlorocinnamic acid | B. subtilis | ~130 | [5] |

| Amide | N-(4-chlorophenyl)-2-chlorocinnamamide | M. gypseum | Not specified | |

| Ester | Methyl 4-chlorocinnamate | S. aureus | >1000 | [6] |

| Ester | Methoxyethyl 4-chlorocinnamate | C. albicans | ~30 | [6] |

Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for the inhibition of various enzymes implicated in disease pathogenesis. For instance, certain derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis.[2]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the amide or ester functionality. Preliminary SAR studies suggest that:

-

Amide vs. Ester: In some cases, amides have shown superior activity compared to their corresponding esters.

-

Substitution on the Amide Nitrogen: The nature of the substituent on the amide nitrogen can significantly impact potency. Small alkyl groups have been shown to be favorable for anticancer activity in some studies.[2]

-

Substitution on the Phenyl Ring of the Amide: The electronic properties of substituents on the N-phenyl ring of cinnamamides can influence their biological effects.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer and antimicrobial agents warrants further investigation. Future research should focus on:

-

Expansion of the Chemical Library: Synthesis and biological evaluation of a wider range of this compound amides and esters with diverse substituents to establish more comprehensive structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent derivatives to better understand their mechanisms of action.

-

In Vivo Efficacy and Safety Profiling: Evaluation of the therapeutic potential and toxicity of lead compounds in preclinical animal models.

The continued exploration of this chemical scaffold holds promise for the development of novel and effective therapeutic agents for the treatment of cancer and infectious diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Chlorocinnamic Acid in the Phenylpropanoid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylpropanoid pathway is a pivotal metabolic route in plants, responsible for the synthesis of a vast array of secondary metabolites crucial for growth, development, and defense. This technical guide delves into the specific role of 2-Chlorocinnamic acid, a synthetic derivative of cinnamic acid, as a modulator of this pathway. Evidence strongly indicates that this compound acts as a potent inhibitor of Phenylalanine Ammonia-Lyase (PAL), the gateway enzyme to the phenylpropanoid pathway. This inhibitory action presents significant opportunities for the targeted manipulation of plant metabolism for applications in agriculture, biotechnology, and drug development. This document provides a comprehensive overview of the mechanism of action, available data, detailed experimental protocols for studying its effects, and visual representations of the relevant biological and experimental frameworks.

Introduction to the Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of the amino acid L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield trans-cinnamic acid.[1][2] This initial step is a critical regulatory point, committing carbon flux from primary metabolism to the synthesis of a diverse group of compounds, including lignins, flavonoids, coumarins, and stilbenes. These molecules are integral to plant structure (lignin), pigmentation (anthocyanins), defense against pathogens and UV radiation, and symbiotic interactions.[3]

Following the formation of cinnamic acid, two other key enzymes, Cinnamate-4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL), catalyze subsequent reactions to produce p-coumaroyl-CoA, a central intermediate that serves as a precursor for various branch pathways.[1][2] The tight regulation of these initial enzymes is crucial for controlling the metabolic flow into these diverse downstream pathways.

This compound: A Potent Inhibitor of Phenylalanine Ammonia-Lyase (PAL)

o-Chlorocinnamic acid, also known as this compound, has been identified as a strong inhibitor of Phenylalanine Ammonia-Lyase (PAL).[4][5] Research has demonstrated its inhibitory effects on PAL sourced from various organisms, including sweet potato, pea, and yeast.[4] The structural characteristics essential for the inhibitory activity of cinnamic acid derivatives include a hydrophobic aromatic ring, an α,β-double bond, and a carboxyl group.[4] The presence of a chlorine atom at the ortho position of the phenyl ring in this compound appears to significantly enhance its inhibitory potency against PAL.[4]

Mechanism of Action

While the precise kinetic mechanism of PAL inhibition by this compound is not extensively detailed in the available literature, the inhibition of PAL by various cinnamic acid derivatives is often competitive with the substrate, L-phenylalanine. This suggests that these inhibitors likely bind to the active site of the enzyme, preventing the substrate from binding and being converted to cinnamic acid.

Effects on Downstream Phenylpropanoid Metabolism

By inhibiting PAL, this compound effectively reduces the metabolic flux into the entire phenylpropanoid pathway. This leads to a decreased production of cinnamic acid and, consequently, all downstream metabolites, including lignin, flavonoids, and other phenolic compounds. This property makes this compound a valuable tool for studying the physiological roles of the phenylpropanoid pathway and for biotechnological applications aimed at modifying plant composition.

Quantitative Data on Enzyme Inhibition

For context, the inhibitory effects of this compound have been quantified for other enzymes, such as mushroom tyrosinase, where it exhibits uncompetitive inhibition with an IC50 value of 0.765 mM and an inhibition constant (KIS) of 0.348 mM.[6] It is important to note that mushroom tyrosinase is not an enzyme within the phenylpropanoid pathway, and this data is provided for illustrative purposes only.

Table 1: Inhibitory Activity of this compound on Mushroom Tyrosinase

| Enzyme | Organism | Type of Inhibition | IC50 (mM) | K | Reference |

| Tyrosinase (diphenolase activity) | Agaricus bisporus (Mushroom) | Uncompetitive | 0.765 | 0.348 | [6] |

Effects on Other Phenylpropanoid Pathway Enzymes

There is currently no direct evidence to suggest that this compound inhibits the other core enzymes of the phenylpropanoid pathway, Cinnamate-4-hydroxylase (C4H) and 4-Coumarate-CoA ligase (4CL). However, one study has shown that this compound can act as a substrate for C4H, leading to the formation of 4-hydroxy-2-chlorocinnamic acid, a novel compound.[7] This indicates that while it may not inhibit C4H, it can be processed by it, potentially leading to the formation of novel phenylpropanoids.

Impact on Signaling Pathways

The effect of this compound on specific plant signaling pathways has not been documented. However, given its potent inhibition of the phenylpropanoid pathway, it is plausible that it could indirectly affect signaling cascades that are influenced by phenylpropanoid-derived molecules. For instance, flavonoids and other phenolics are known to modulate auxin transport and signaling. By depleting the pool of these compounds, this compound could indirectly impact developmental and defense-related signaling pathways. Further research is required to elucidate these potential indirect effects.

Experimental Protocols

In Vitro Inhibition Assay for Phenylalanine Ammonia-Lyase (PAL)

This protocol is a generalized method for determining the inhibitory effect of this compound on PAL activity. The principle of the assay is to measure the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

-

Partially purified or purified PAL enzyme preparation

-

L-phenylalanine (substrate)

-

This compound (inhibitor)

-

Borate (B1201080) buffer (e.g., 50 mM, pH 8.8)

-

Spectrophotometer capable of reading UV wavelengths

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-phenylalanine in borate buffer (e.g., 100 mM).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in borate buffer to various concentrations. Ensure the final solvent concentration in the assay mixture is low and consistent across all assays, including the control.

-

Prepare the PAL enzyme solution in borate buffer. The concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

-

-

Assay Mixture:

-

In a quartz cuvette, prepare the reaction mixture containing:

-

Borate buffer

-

L-phenylalanine solution (to a final concentration in the range of its K

m) -

Varying concentrations of this compound solution (or solvent control).

-

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the PAL enzyme solution to the cuvette.

-

Quickly mix the contents by inverting the cuvette.

-

-

Measurement of Activity:

-

Immediately start monitoring the increase in absorbance at 290 nm over time using the spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of absorbance per minute) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

For kinetic analysis (e.g., to determine the type of inhibition and K

i), perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or other suitable kinetic plots.

-

Visualizations

Phenylpropanoid Pathway and the Site of Inhibition

Caption: The central phenylpropanoid pathway and the inhibitory action of this compound on PAL.

Experimental Workflow for PAL Inhibition Assay

Caption: A generalized workflow for determining the inhibitory effect of this compound on PAL.

Conclusion and Future Directions

This compound serves as a potent and specific inhibitor of Phenylalanine Ammonia-Lyase, the committed step of the phenylpropanoid pathway. This characteristic makes it an invaluable research tool for dissecting the complex roles of phenylpropanoids in plant biology. For drug development professionals, understanding how such inhibitors modulate a key plant metabolic pathway can offer insights into designing novel herbicides or plant growth regulators.

Future research should focus on several key areas:

-

Quantitative Inhibition Studies: Detailed kinetic analysis is required to determine the precise IC50 and K

ivalues of this compound for PAL from various plant species. -

Specificity Profiling: Investigating the effects of this compound on other enzymes of the phenylpropanoid pathway, such as C4H and 4CL, will provide a more complete picture of its metabolic impact.

-

In Vivo Studies: Elucidating the physiological consequences of this compound application in whole plants will be crucial for understanding its potential applications in agriculture.

-

Signaling Pathway Analysis: Research into the downstream effects of PAL inhibition by this compound on plant signaling networks will uncover its broader biological implications.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as both a powerful research tool and a lead compound for various biotechnological applications.

References

- 1. The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. keio.elsevierpure.com [keio.elsevierpure.com]

- 6. agro.icm.edu.pl [agro.icm.edu.pl]

- 7. Non-natural cinnamic acid derivatives as substrates of cinnamate 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chlorocinnamic Acid from 2-Chlorobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chlorocinnamic acid is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a carboxylic acid conjugated with a substituted aromatic ring, makes it a versatile building block. This document provides detailed protocols for the synthesis of this compound from 2-chlorobenzaldehyde (B119727) via two common and effective methods: the Knoevenagel condensation and the Perkin reaction. Additionally, a summary of expected analytical data is presented for product characterization.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇ClO₂[1] |

| Molecular Weight | 182.60 g/mol [1] |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 211-212 °C[2] |

| CAS Number | 3752-25-8 |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ethyl acetate[3] |

Synthesis Protocols

Two primary methods for the synthesis of this compound from 2-chlorobenzaldehyde are detailed below.

Method 1: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, in this case, malonic acid, catalyzed by a weak base like pyridine (B92270) or piperidine.[4][5] This method is often preferred for its high yields and relatively mild reaction conditions.

Reaction Scheme:

Caption: Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzaldehyde (1.40 g, 10 mmol) and malonic acid (1.04 g, 10 mmol).

-

Solvent and Catalyst Addition: Add a minimal amount of pyridine (e.g., a few drops) to act as both a solvent and a catalyst.[2]

-

Reaction: Heat the mixture on a water bath. The reaction mixture will become a clear liquid, and effervescence (CO₂ evolution) will be observed.[2] Continue heating for approximately 4 hours. A white solid product should begin to form within 30 minutes.[2]

-

Work-up and Isolation: After cooling, treat the reaction mixture with a small amount of cold water and ether to remove any unreacted starting material and pyridine.

-

Purification: The crude product can be recrystallized from ethanol to yield colorless needles of this compound.[2]

-

Drying: Dry the purified product in a desiccator.

Expected Yield:

| Reactant | Molar Ratio | Expected Yield (%) | Reference |

| 2-Chlorobenzaldehyde | 1 | ~98% (based on aldehyde) | [2] |

| Malonic Acid | 1 |

Note: A study on the condensation of o-chlorobenzaldehyde with malonic acid reported a yield of 1.8 g of this compound from 1.4 g of the aldehyde, which is a near-quantitative yield.[2]

Method 2: Perkin Reaction

The Perkin reaction utilizes an acid anhydride (B1165640) and its corresponding carboxylate salt as a base to condense with an aromatic aldehyde.[6][7] This reaction typically requires higher temperatures than the Knoevenagel condensation.

Reaction Scheme:

Caption: Perkin reaction of 2-chlorobenzaldehyde with acetic anhydride.

Experimental Protocol (Adapted from a similar synthesis):

-

Reactant Mixture: In a flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chlorobenzaldehyde (2.81 g, 20 mmol), acetic anhydride (excess), and anhydrous sodium acetate.

-

Reaction: Heat the mixture to reflux at approximately 180-190°C for 8-12 hours.[8]